molecular formula C14H13NO B14198553 1-(Isoquinolin-4-yl)pent-1-en-3-one CAS No. 921206-20-4

1-(Isoquinolin-4-yl)pent-1-en-3-one

Cat. No.: B14198553
CAS No.: 921206-20-4
M. Wt: 211.26 g/mol
InChI Key: AJMQHMDNHFGKDG-UHFFFAOYSA-N
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Description

Properties

CAS No.

921206-20-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-isoquinolin-4-ylpent-1-en-3-one

InChI

InChI=1S/C14H13NO/c1-2-13(16)8-7-12-10-15-9-11-5-3-4-6-14(11)12/h3-10H,2H2,1H3

InChI Key

AJMQHMDNHFGKDG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CN=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-4-yl)pent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of isoquinoline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(Isoquinolin-4-yl)pent-1-en-3-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-4-yl)pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-4-yl)pent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1E)-1-(4-Methoxyphenyl)pent-1-en-3-one
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • CAS Registry : 104-27-8

Regulatory Status :

  • Removed from the EU’s approved flavorings list (Annex I of Regulation (EC) No 1334/2008) due to unresolved genotoxicity concerns .

Comparison with Similar Compounds

The compound belongs to a group of α,β-unsaturated ketones, which are structurally linked to genotoxicity risks. Key analogs include:

Structural and Functional Similarities

Compound Substituents Key Functional Group
1-(4-Methoxyphenyl)pent-1-en-3-one 4-Methoxyphenyl, pentenone backbone α,β-unsaturated ketone
Vanillylidene acetone 4-Hydroxy-3-methoxyphenyl, shorter chain α,β-unsaturated ketone
1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one Additional methyl group at C4 α,β-unsaturated ketone

Shared Mechanisms :

  • Aneugenicity : Disruption of microtubule assembly, leading to chromosome missegregation .
  • Metabolic Activation: Potential formation of reactive epoxides via cytochrome P450 enzymes .

Genotoxicity Data Comparison

In Vitro Findings

Compound Ames Test (S. Typhimurium) In Vitro Micronucleus Test Mechanism (CREST Analysis)
1-(4-Methoxyphenyl)pent-1-en-3-one Negative (up to 5,000 µg/plate) Positive (TK6 cells, 55 µg/mL induced 2.55% MN) 73% aneugenic
Vanillylidene acetone Limited data Limited data Presumed similar mechanism
1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one No data No data Structural analog risks

In Vivo Findings

Compound Bone Marrow Micronucleus Test Comet Assay (Liver/Duodenum)
1-(4-Methoxyphenyl)pent-1-en-3-one Negative (up to 1,000 mg/kg bw/day) Negative
Vanillylidene acetone No data No data

Exposure and Risk Assessment

Compound MSDI (µg/day) mTAMDI (µg/day) Regulatory Status
1-(4-Methoxyphenyl)pent-1-en-3-one 0.001–0.01 1,500 Delisted in EU
Vanillylidene acetone 0.001–0.1 1,000 Under review
1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one 0.0001–0.001 800 Under review

Notes:

  • MSDI (Maximized Survey-derived Daily Intake) : Based on production volumes and assumed 10% consumer population .
  • mTAMDI (Modified Theoretical Added Maximum Daily Intake) : Calculated using maximum use levels in food .

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